dGSH comprises the glutathione tripeptide (γ-L-glutamyl-L-cysteinylglycine) with a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) attached to the sulfhydryl group of the cysteine residue. This modification introduces a fluorescent moiety without significantly altering the reactivity of the thiol group, enabling the detection and quantification of dGSH adducts. [, ]
dGSH reacts with electrophilic reactive metabolites generated during drug metabolism, forming stable dGSH adducts. This reaction mimics the natural detoxification pathway of GSH, where it conjugates with reactive metabolites to facilitate their excretion. [, ] The dansyl group enables sensitive detection and quantification of these adducts using fluorescence-based techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection. [, , , , , , , , ] Mass spectrometry is often employed in conjunction with HPLC to confirm the identity of the adducts. [, , , , , , ]
dGSH acts as a surrogate for glutathione in trapping reactive metabolites. Its mechanism relies on the nucleophilic attack of the thiol group on electrophilic centers within reactive metabolites. This reaction forms a stable thioether bond, yielding a dGSH adduct. [, ] The fluorescence properties of the dansyl group allow for sensitive detection and quantification of these adducts, providing insights into the formation and potential toxicity of reactive metabolites.
dGSH serves as a valuable tool in preclinical drug development for identifying and quantifying reactive metabolites generated during drug metabolism. [, , , , ] By incubating test compounds with liver microsomes in the presence of dGSH and NADPH, researchers can trap and analyze the resulting dGSH adducts. This information helps assess the potential for drug-induced toxicity and guide the development of safer drug candidates. [, ]
dGSH aids in elucidating the mechanisms underlying drug-induced toxicity. [, ] By identifying and characterizing the specific reactive metabolites that form adducts with dGSH, researchers can pinpoint the metabolic pathways responsible for toxicity. This knowledge enables the development of strategies to mitigate toxicity, such as modifying drug structures or identifying susceptible patient populations.
dGSH facilitates comparative studies of drug metabolism and toxicity among different species, organs, or cell types. [, ] By comparing dGSH adduct profiles across different systems, researchers can gain insights into species-specific metabolic pathways, organ-specific toxicity, and interindividual variability in drug response.
The detection of dGSH adducts in biological samples, such as urine or plasma, holds potential as a biomarker for drug exposure and toxicity. [] By developing sensitive and specific analytical methods for measuring dGSH adducts, researchers can monitor drug metabolism and identify individuals at risk of adverse drug reactions.
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